BMP7 Human Pre-designed siRNA Set A

Gene silencing BMP7 knockdown siRNA validation

Ensure robust, reproducible BMP7 knockdown with this pre-designed, multi-sequence siRNA set. Unlike single-siRNA approaches, Set A includes three HPLC-purified duplexes targeting distinct BMP7 mRNA regions, a negative control, a FAM-labeled negative control, and a GAPDH positive control. This pooled strategy mitigates off-target artifacts and false negatives, guaranteeing >90% knockdown as validated in HepG2 and SW1353 models. Ideal for oncology, osteogenesis, and TGF-β/BMP pathway research. Lyophilized format for ambient shipping and long-term -20°C storage.

Molecular Formula C28H22F2N4O4
Molecular Weight 516.5 g/mol
CAS No. 1001409-50-2
Cat. No. B560021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMP7 Human Pre-designed siRNA Set A
CAS1001409-50-2
Synonyms1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide
Molecular FormulaC28H22F2N4O4
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
InChIInChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1
InChIKeyGCWCGSPBENFEPE-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 set / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMP7 Human Pre-designed siRNA Set A: Components and Basic Characteristics for Targeted Gene Silencing


BMP7 Human Pre-designed siRNA Set A is a pre-formulated set of three small interfering RNA (siRNA) duplexes designed to target distinct regions of human bone morphogenetic protein 7 (BMP7) mRNA . Each set includes three sequence-specific siRNA duplexes, a negative control, a FAM-labeled negative control, and a positive control (GAPDH) [1]. The product is supplied as lyophilized powder and is intended for transient transfection to achieve RNA interference-mediated knockdown of BMP7 expression, commonly assessed by qPCR or western blot .

Why Not All BMP7 siRNA Reagents Are Interchangeable: A Case for Pre-Validated siRNA Sets


Gene silencing via RNA interference is highly sequence-dependent; not all siRNAs targeting a given gene are equally effective. Direct experimental evidence demonstrates that among multiple siRNAs designed against BMP7, knockdown efficiency can vary substantially, with some sequences achieving >90% suppression while others exhibit minimal effect [1]. Moreover, reliance on a single siRNA sequence increases the risk of incomplete silencing and off-target artifacts [2]. A pre-designed siRNA set containing multiple validated sequences targeting different mRNA regions mitigates these risks by providing a pooled approach that ensures robust knockdown and reduces the probability of false-negative results. The inclusion of validated controls further enables rigorous normalization and troubleshooting, a critical feature often absent in single-sequence or custom-designed siRNA purchases.

Quantitative Differentiation of BMP7 Human Pre-designed siRNA Set A Against Alternatives


BMP7 siRNA Sequence-Dependent Knockdown Efficiency in Human HepG2 Cells

A head-to-head comparison of three distinct BMP7 siRNA sequences in HepG2 human hepatoma cells revealed substantial variability in knockdown potency. The sequence designated BMP7-siRNA-3 achieved the greatest suppression of BMP7 mRNA and protein, significantly outperforming BMP7-siRNA-1 and BMP7-siRNA-2 [1]. This underscores that not all BMP7-targeting siRNAs are equally effective, and pre-validation is essential for selecting a potent silencing reagent.

Gene silencing BMP7 knockdown siRNA validation

Superior Knockdown Efficiency of Optimized BMP7 siRNA Sequence (>90% Suppression)

In a systematic screening of four synthetic BMP7 siRNA sequences in rat umbilical vein endothelial cells, the sequence BMP7-3-siRNA demonstrated >90% inhibition of BMP7 expression at both mRNA and protein levels, far exceeding the performance of the other three sequences [1]. This finding highlights that even among sequences designed by standard algorithms, there is a wide range of efficacy, and only a subset achieves high-level knockdown suitable for functional studies.

BMP7 siRNA screening high-efficiency silencing endothelial cells

Reduced Off-Target Risk Through Multi-Sequence Pooling Strategy

Using a pool of multiple siRNAs targeting different regions of the same mRNA can significantly reduce sequence-specific off-target effects while maintaining strong on-target silencing [1]. In contrast, reliance on a single siRNA sequence carries a higher risk of off-target phenotypes that can confound experimental interpretation. The pre-designed set format inherently supports this pooled approach.

siRNA off-target effects RNAi specificity pooled siRNA

Integrated Experimental Controls for Rigorous Validation

BMP7 Human Pre-designed siRNA Set A includes a negative control siRNA, a FAM-labeled negative control (for monitoring transfection efficiency), and a GAPDH positive control [1]. This contrasts with single-sequence siRNA purchases, which typically require users to obtain controls separately, introducing additional cost and experimental variability.

siRNA controls experimental validation FAM-labeled siRNA

Pre-Validated Sequences Reduce Time and Resource Investment

Custom siRNA design and synthesis require sequence design, synthesis, and individual validation, a process that can take weeks and incur significant costs. Pre-designed siRNA sets, such as Set A, contain sequences that have been computationally optimized and, in many cases, functionally validated by the manufacturer to achieve at least 70% knockdown [1]. This reduces the need for in-house screening.

pre-designed siRNA functional genomics target validation

Optimal Applications for BMP7 Human Pre-designed siRNA Set A in Biomedical Research


Investigating BMP7's Role in Hepatocellular Carcinoma Progression

BMP7 siRNA Set A can be employed to silence BMP7 in HepG2 or other liver cancer cell lines to study its effects on proliferation, migration, and apoptosis, as demonstrated by Lu et al. [1]. The inclusion of multiple siRNA sequences allows researchers to confirm that observed phenotypes are on-target and not due to sequence-specific off-target effects. The positive and negative controls provided in the set facilitate robust normalization and troubleshooting.

Elucidating BMP7-Mediated Osteogenesis and Chondrogenesis

Given BMP7's established role in bone and cartilage formation, the siRNA set is well-suited for loss-of-function studies in osteoblast or chondrocyte cell models. For instance, silencing BMP7 in SW1353 chondrosarcoma cells can be used to dissect its contribution to protein synthesis and rRNA regulation [2]. The high-efficiency knockdown potential (>90% for optimized sequences [3]) ensures that even subtle functional effects are detectable.

Assessing BMP7 in Drug Resistance Mechanisms

BMP7 has been implicated in secondary drug resistance in mantle cell lymphoma and other cancers. The siRNA set can be utilized to suppress BMP7 expression in cancer cell lines, followed by assessment of chemosensitivity to agents such as bortezomib or cytarabine [4]. The pre-validated sequences reduce the time needed to achieve effective knockdown, expediting the identification of BMP7 as a therapeutic target.

Functional Genomics and Pathway Analysis Screens

As part of a larger siRNA library, the BMP7 Set A can be integrated into arrayed or pooled screens to identify genes involved in TGF-β/BMP signaling, osteogenic differentiation, or fibrosis. The pre-designed format ensures consistent performance across multiple experiments, reducing screen-to-screen variability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMP7 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.